molecular formula C7H6N2O B13104179 1h-Pyrano[3,2-d]pyrimidine CAS No. 35760-28-2

1h-Pyrano[3,2-d]pyrimidine

Cat. No.: B13104179
CAS No.: 35760-28-2
M. Wt: 134.14 g/mol
InChI Key: VMLIJTTYKKMCPV-UHFFFAOYSA-N
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Description

1H-Pyrano[3,2-d]pyrimidine is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and organic synthesis. This compound is characterized by a fused ring system consisting of a pyran and a pyrimidine ring. The unique structure of this compound endows it with a range of biological activities, making it a valuable scaffold for drug development and other scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1H-Pyrano[3,2-d]pyrimidine can be synthesized through various methods. One common approach involves the Knoevenagel-Michael cyclocondensation reaction. This method typically uses barbituric acid or 1,3-dimethylbarbituric acid, malononitrile, and arylaldehyde derivatives as starting materials. The reaction is carried out in aqueous ethanol at room temperature, often employing a photocatalyst such as Na2 eosin Y under visible light-mediated conditions .

Industrial Production Methods: The industrial production of this compound may involve scaling up the aforementioned synthetic routes. The use of non-metallic organic dyes like Na2 eosin Y as photocatalysts offers an eco-friendly and cost-effective approach, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions: 1H-Pyrano[3,2-d]pyrimidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the pyran or pyrimidine rings.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity .

Scientific Research Applications

1H-Pyrano[3,2-d]pyrimidine has a wide range of applications in scientific research:

Mechanism of Action

1H-Pyrano[3,2-d]pyrimidine can be compared with other similar compounds, such as pyrano[2,3-d]pyrimidine and pyrano[4,3-d]pyrimidine. While these compounds share a similar fused ring structure, this compound is unique due to its specific ring fusion pattern and the resulting biological activities. The presence of different substituents and functional groups further distinguishes these compounds from one another .

Comparison with Similar Compounds

  • Pyrano[2,3-d]pyrimidine
  • Pyrano[4,3-d]pyrimidine
  • Fused uracils
  • Pyrazoles

Properties

CAS No.

35760-28-2

Molecular Formula

C7H6N2O

Molecular Weight

134.14 g/mol

IUPAC Name

1H-pyrano[3,2-d]pyrimidine

InChI

InChI=1S/C7H6N2O/c1-2-6-7(10-3-1)4-8-5-9-6/h1-5H,(H,8,9)

InChI Key

VMLIJTTYKKMCPV-UHFFFAOYSA-N

Canonical SMILES

C1=COC2=CN=CNC2=C1

Origin of Product

United States

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